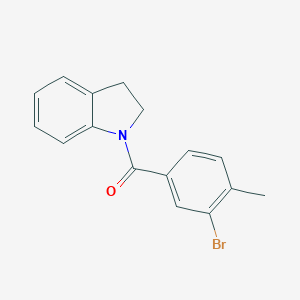

1-(3-bromo-4-methylbenzoyl)indoline

Description

1-(3-Bromo-4-methylbenzoyl)indoline is a synthetic indoline derivative characterized by a benzoyl group substituted with bromine and methyl groups at the 3- and 4-positions, respectively, attached to the nitrogen atom of the indoline ring. Indoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. This compound’s structural features, including the electron-withdrawing bromine and electron-donating methyl groups, may influence its reactivity, stability, and interactions with biological targets or materials .

Properties

Molecular Formula |

C16H14BrNO |

|---|---|

Molecular Weight |

316.19 g/mol |

IUPAC Name |

(3-bromo-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C16H14BrNO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 |

InChI Key |

ZHBSPZJLADTYEK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-bromo-4-methylbenzoyl)indoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzoyl Chloride: Conversion of 3-bromo-4-methylbenzoic acid to its corresponding benzoyl chloride using reagents like thionyl chloride.

Indole Formation: The benzoyl chloride is then reacted with 2,3-dihydro-1H-indole under specific conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylbenzoyl)indoline involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Indoline Derivatives

Structural Analogues and Substituent Effects

Acyl-Substituted Indolines

- 1-(3-Phenylpropanoyl)indoline (CAS 314284-69-0): Features a phenylpropanoyl group instead of a brominated benzoyl substituent. Molecular weight: 251.328 g/mol .

- N-Substituted Sulfonyl Indolines (e.g., compounds 6a–k in ): Derivatives with sulfonyl groups (e.g., 5-O-methylsulfonyl, 5-O-aminosulfonyl) on the indoline ring exhibit varied antimicrobial activities. For example, compounds 6b and 6c showed poor activity, while others demonstrated efficacy, highlighting the critical role of substituent size and polarity .

Enzymatic and Metabolic Interactions

- Indoline Conversion: DNT dioxygenase converts indoline to indole and indigo, suggesting that 1-(3-bromo-4-methylbenzoyl)indoline may undergo similar oxidative metabolism. However, bulky substituents like bromo-methylbenzoyl could hinder enzyme access, reducing metabolic turnover compared to unsubstituted indoline .

- CYP Inhibition: Benzimidazole derivatives () inhibit CYP enzymes via amino-pyridine N-demethylation. The bromine in 1-(3-bromo-4-methylbenzoyl)indoline may enhance CYP affinity due to halogen bonding, though this requires experimental validation .

Regulatory and Structural Classification

- Legal Status: Substituted indolines with alkyl, haloalkyl, or benzyl groups are regulated under synthetic cannabinoid laws (e.g., WIN 55,212-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.